molecular formula C11H13N3S B13290173 1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine

Cat. No.: B13290173
M. Wt: 219.31 g/mol
InChI Key: LTIHKAIBGMAODY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)ethylamine: is a compound that features both pyridine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)ethylamine typically involves the reaction of pyridine derivatives with thiazole derivatives. One common method includes the hydrogenation of styrene sulfonic acid with pyridine to yield the desired amine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions of the pyridine and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.

Industry: In the industrial sector, it is used in the synthesis of dyes, polymers, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)ethylamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by either activating or inhibiting specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines
  • Indole derivatives

Uniqueness: The unique combination of pyridine and thiazole moieties in 1-(Pyridin-3-yl)ethylamine provides it with distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality allows for a broader range of applications and interactions in various fields .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-pyridin-3-yl-N-(1,3-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C11H13N3S/c1-9(10-3-2-4-12-5-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3

InChI Key

LTIHKAIBGMAODY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NCC2=CN=CS2

Origin of Product

United States

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